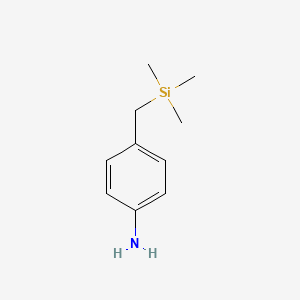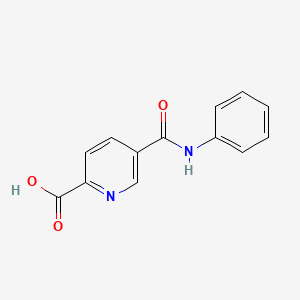
6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2',3'-O-(1-methylethylidene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) is a synthetic compound used in various biochemical and pharmaceutical research applications. It is an intermediate in the synthesis of other complex molecules and has unique properties that make it valuable in scientific studies .
Preparation Methods
The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using optimized conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: In studies related to enzyme activity and molecular interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Desamino-6-(4-Chlorophenyl)-thioadenosine 2’,3’-O-(1-methylethylidene) can be compared with other similar compounds, such as:
6-Desamino-6-(4-Chlorophenyl)-thioadenosine: Lacks the isopropylidene protection group.
6-Desamino-6-(4-Chlorophenyl)-sulfinyladenosine: Contains a sulfinyl group instead of a thio group.
Properties
Molecular Formula |
C19H19ClN4O4S |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
[(4R,6R)-4-[6-(4-chlorophenyl)sulfanylpurin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C19H19ClN4O4S/c1-19(2)27-14-12(7-25)26-18(15(14)28-19)24-9-23-13-16(24)21-8-22-17(13)29-11-5-3-10(20)4-6-11/h3-6,8-9,12,14-15,18,25H,7H2,1-2H3/t12-,14?,15?,18-/m1/s1 |
InChI Key |
PHAMIHUMSFHIBP-UZFJHYNOSA-N |
Isomeric SMILES |
CC1(OC2[C@H](O[C@H](C2O1)N3C=NC4=C3N=CN=C4SC5=CC=C(C=C5)Cl)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4SC5=CC=C(C=C5)Cl)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)



![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)


![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
